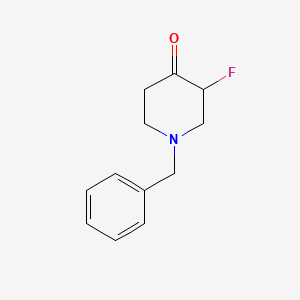
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
New Synthetic Methods
Researchers have developed innovative condensation reactions for synthesizing carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols. These methods, utilizing compounds like 2-methyl-6-nitrobenzoic anhydride with triethylamine, demonstrate high yields and chemoselectivities, which could be relevant for synthesizing derivatives of "1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester" (Shiina, Ibuka, & Kubota, 2002).
Supramolecular Chemistry
In the field of crystal engineering and supramolecular chemistry, the study of hydrogen-bonding motifs, including carboxylic acid-acid and acid-pyridine hydrogen bonding, is significant. These studies provide insights into the molecular interactions and assembly processes that could involve esters like "this compound" (Long, Zhou, Parkin, & Li, 2014).
Materials Science
In materials science, the synthesis and polymerization of functional cyclic esters for creating hydrophilic aliphatic polyesters have been explored. This research is crucial for developing new materials with specific properties, such as biodegradability or bioactivity, potentially applicable to derivatives of "this compound" (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Organic Synthesis
In organic synthesis, the development of new methods for the esterification of carboxylic acids and the synthesis of lactones using various catalysts and reagents have been reported. These methods offer efficient pathways for forming esters and lactones under mild conditions, which could be applied to "this compound" derivatives (Oohashi, Fukumoto, & Mukaiyama, 2005).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester involves the reaction of 2-(2-propenyl)pyrrolidine with isobutyryl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-(2-propenyl)pyrrolidine", "isobutyryl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 2-(2-propenyl)pyrrolidine in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add isobutyryl chloride to the solution while stirring at room temperature.", "Step 4: Allow the reaction mixture to stir for several hours at room temperature or until TLC analysis indicates complete conversion of starting material.", "Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product, 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester." ] } | |
Número CAS |
144688-83-5 |
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30064 |
Sinónimos |
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide](/img/structure/B1149528.png)

